molecular formula C14H12ClNO3 B1421773 2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine CAS No. 1187168-44-0

2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine

Cat. No. B1421773
M. Wt: 277.7 g/mol
InChI Key: YSFPILJRWIKWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine” is a chemical compound with the molecular formula C14H12ClNO3 . It has a molecular weight of 277.71 . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine” is 1S/C14H12ClNO3/c1-18-10-4-3-5-11(19-2)13(10)14(17)9-6-7-12(15)16-8-9/h3-8H,1-2H3 .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Application : Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Methods : The synthesis of 2,3,5-DCTF has been reported. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
  • Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Antimicrobial Research

  • Field : This compound is used in the synthesis of novel biologically active pyridine and thienopyridine derivatives .
  • Application : These derivatives have been tested as antimicrobial agents, exhibiting good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
  • Methods : The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
  • Results : Compounds 12a and 15 demonstrated the highest inhibition zone. Compound 12a prevented the growth of E. coli, at MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at MIC level below than 0.0048 mg/mL, respectively. Additionally, compound 15 prevented the visible growth of E. coli, B. mycoides, and C. albicans at MIC values of >0.0048, 0.0098, and 0.039 mg/mL, respectively .

Synthesis of Antidepressant Molecules

  • Field : This compound can be used in the synthesis of antidepressant molecules .
  • Application : Depression is a major global health concern, affecting approximately 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is particularly essential .
  • Methods : The synthesis of antidepressant molecules can be achieved through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

Fungicides and Insecticides

  • Field : This compound is used in the generation of fungicides and insecticides .
  • Application : Fungicides and insecticides are crucial for protecting crops from pests and diseases .
  • Methods : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The results or outcomes obtained from this application are not detailed in the source .

Synthesis of Antihistamines and Antiarrythymics

  • Field : This compound is used in the generation of antihistamines and antiarrythymics for pharmaceutical purposes .
  • Application : Antihistamines are drugs that can relieve allergy symptoms, and antiarrythymics are medications used to treat abnormal rhythms of the heart, such as atrial fibrillation, atrial flutter, ventricular tachycardia, and ventricular fibrillation .
  • Methods : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The results or outcomes obtained from this application are not detailed in the source .

Generation of Fungicides and Insecticides

  • Field : This compound is used in the generation of fungicides and insecticides in industry .
  • Application : Fungicides and insecticides are crucial for protecting crops from pests and diseases .
  • Methods : The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results : The results or outcomes obtained from this application are not detailed in the source .

properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,6-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-18-10-4-3-5-11(19-2)13(10)14(17)9-6-7-12(15)16-8-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFPILJRWIKWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220097
Record name (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,6-dimethoxybenzoyl)pyridine

CAS RN

1187168-44-0
Record name (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(2,6-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401220097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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